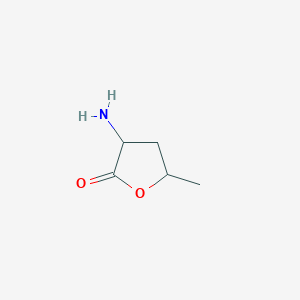

3-Amino-5-methyloxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-2-4(6)5(7)8-3/h3-4H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORFHQJFGHUFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 5 Methyloxolan 2 One and Its Analogs

Conventional and Advanced Synthetic Routes

Multi-Step Synthesis Approaches

The construction of the 3-amino-5-methyloxolan-2-one scaffold typically involves multi-step sequences that allow for the careful installation of the required functional groups and stereocenters. A common strategy begins with readily available chiral starting materials, guiding the synthesis towards the desired stereoisomer.

One plausible multi-step approach could commence from a protected amino acid, such as N-Boc-serine. The synthesis could proceed through the following hypothetical sequence:

Esterification: Protection of the carboxylic acid, for instance, as a methyl or ethyl ester.

Grignard Reaction: Reaction of the ester with a methylmagnesium halide to introduce the methyl group that will ultimately be at the C5 position of the lactone. This would form a protected amino diol.

Lactonization: Deprotection of the amino group followed by acid-catalyzed cyclization would lead to the formation of the γ-lactone ring.

Another conceptual multi-step pathway could involve the use of a chiral epoxide as a precursor. For example, a protected glycidol (B123203) could be opened with a cyanide source to introduce a nitrile group, which can later be reduced to an amine. The subsequent steps would involve the introduction of the methyl group and lactonization.

A reported synthesis of a related β-amino-γ-butyrolactone started from O-silylated (R)-cyanohydrins. These were reacted with an allyl Grignard reagent, followed by reduction to yield an amino alcohol. Ozonolysis of the terminal double bond, followed by oxidation, led to a β-acetamido-γ-acetoxycarboxylic acid which cyclized under acidic conditions to the corresponding β-acetamido-γ-butyrolactone. researchgate.net This general strategy could be adapted for the synthesis of this compound.

One-Pot and Cascade Reactions for Lactone Ring Formation

To enhance synthetic efficiency, one-pot and cascade reactions have been developed for the formation of lactone rings, including those of γ-butyrolactones. These processes combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and thereby saving time, reagents, and reducing waste.

For instance, a one-pot methodology for forming α,β-disubstituted γ-butyrolactones has been developed using multi-catalytic steps. nih.gov While this specific example leads to a different substitution pattern, the principle of combining multiple catalytic cycles in one pot is applicable. An organocatalyzed three-stage Knoevenagel condensation/Michael addition/decarboxylative lactonization sequence has also been reported for the enantioselective synthesis of γ-butyrolactones. nih.gov

A novel cascade reaction involving a caesium carbonate-promoted Michael addition and subsequent lactonization has been established for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives. rsc.org In this process, N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters act as Michael donors, reacting with α,β-unsaturated carbonyl compounds to form the lactone ring in a single operation. rsc.org This highlights the potential for cascade reactions to efficiently construct complex lactone-containing molecules.

| Reaction Type | Key Steps | Catalyst/Promoter | Potential Application |

| Multi-catalytic One-Pot | Multiple catalytic cycles | Various catalysts | Synthesis of polysubstituted γ-butyrolactones |

| Tandem Sequence | Knoevenagel condensation, Michael addition, lactonization | Organocatalyst (e.g., quinine-based amine) | Enantioselective synthesis of γ-butyrolactones |

| Cascade Reaction | Michael addition, lactonization | Caesium carbonate | One-pot synthesis of 3-amino-substituted lactones |

Stereoselective and Asymmetric Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric methods for the synthesis of this compound is of paramount importance.

Enantioselective Pathways to Chiral this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this involves controlling the stereochemistry at both the C3 and C5 positions.

A prominent strategy for the enantioselective synthesis of chiral γ-lactones is the asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides, often catalyzed by rhodium complexes with chiral phosphine (B1218219) ligands. nih.gov This approach can provide access to various chiral γ-butyrolactones with excellent enantioselectivity. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of γ-butyrolactones. For instance, the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds, followed by lactonization, can be rendered highly enantioselective through the use of chiral amine or squaramide catalysts. nih.gov

The synthesis of different chiral amino γ-butyrolactones has been achieved from chiral epoxy esters through various nucleophilic opening and closing processes, demonstrating a versatile route to these compounds.

Diastereoselective Control in Derivative Synthesis

When a molecule contains multiple stereocenters, diastereoselective synthesis is crucial for controlling the relative stereochemistry. In the case of derivatives of this compound, which may have additional substituents, controlling the diastereoselectivity is a key challenge.

The synthesis of β-amino-γ-butyrolactones has been reported with diastereoselective control. In one study, the addition of a crotyl Grignard reagent to a nitrile precursor led to a mixture of diastereomeric amino alcohols. After acetylation, the major diastereomer was separated and carried forward to the target lactone, demonstrating control over the relative stereochemistry. researchgate.net

Organocatalytic methods have also been shown to provide high levels of diastereoselectivity in the synthesis of polysubstituted γ-butyrolactones. nih.gov The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the product.

| Methodology | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |

| Asymmetric Hydrogenation | Rhodium/Chiral Phosphine Ligand | Reduction of butenolide | High enantioselectivity |

| Organocatalytic Michael Addition | Chiral Amine/Squaramide | Conjugate addition | High enantioselectivity |

| Chiral Pool Synthesis | Chiral Epoxy Esters | Nucleophilic opening/closing | Enantio- and diastereoselective |

| Grignard Addition | Crotyl Grignard Reagent | Addition to nitrile | Diastereoselective |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of chemical processes. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous substances.

The use of biocatalysis is a cornerstone of green chemistry. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, often in aqueous media. For example, lipases have been used in the kinetic resolution of racemic alcohols that are precursors to chiral lactones.

The development of one-pot and cascade reactions, as discussed previously, aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving energy efficiency. rsc.org

Furthermore, the use of renewable feedstocks is a key aspect of green chemistry. Research into the synthesis of γ-butyrolactones from biomass-derived platform molecules, such as levulinic acid and furfural, is an active area of investigation. These approaches offer a sustainable alternative to traditional petroleum-based synthetic routes.

| Green Chemistry Principle | Application in Lactone Synthesis | Example |

| Use of Renewable Feedstocks | Synthesis from biomass-derived molecules | γ-Butyrolactone from furfural |

| Biocatalysis | Enzymatic reactions for high selectivity | Lipase-catalyzed kinetic resolution of lactone precursors |

| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product | One-pot and cascade reactions |

| Safer Solvents and Auxiliaries | Use of environmentally benign solvents | Reactions in water or solvent-free conditions |

Solvent-Free and Aqueous Medium Reactions

The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. Reactions conducted in aqueous media or under solvent-free conditions offer significant environmental and economic advantages. For the synthesis of γ-butyrolactone scaffolds, several methods have been developed that operate under these sustainable conditions.

An efficient approach to γ-butyrolactones involves the AuCl₃-catalyzed electrophilic cyclization of 4-bromo-3-yn-1-ols. organic-chemistry.orgnih.gov This reaction proceeds effectively in wet toluene, where the presence of water facilitates a hydroxyl-assisted regioselective hydration, leading to the formation of the lactone ring in good to excellent yields (75–92%). organic-chemistry.org This method is tolerant of various secondary and tertiary alcohols. organic-chemistry.orgnih.gov Similarly, the synthesis of γ-butyrolactone (GBL) from biomass-derived 2-furanone has been achieved through catalytic hydrogenation in an aqueous solution, followed by extraction, highlighting a renewable pathway to this important scaffold. researchgate.net The protonation step in the synthesis of related compounds like 2-acetyl-γ-butyrolactone can also be carried out using acids mixed with a significant percentage of water. google.com

Solvent-free synthesis represents an ideal green chemistry scenario. The mechanochemical approach, utilizing a grindstone method, has been successfully applied to the three-component synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls. researchgate.net This technique, which involves catalysis by NaOMe, achieves excellent yields in minutes and demonstrates the potential of solvent-free methods for complex organic syntheses. researchgate.net While not directly applied to this compound, the principle is applicable to various heterocyclic syntheses. Another example is the kilogram-scale, two-step synthesis of N-isobutyl-5-methyloxazolidinone, a related heterocycle. nih.govresearchgate.net The first step involves the addition of bio-based isobutylamine (B53898) to chloropropanol (B1252657) in a basic aqueous solution, entirely avoiding organic solvents. nih.govresearchgate.net

| Starting Material | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-bromo-3-yn-1-ols | AuCl₃-catalyzed cyclization | Wet Toluene | γ-Butyrolactones | 75–92% | organic-chemistry.org |

| 2-Furanone | Catalytic hydrogenation | Aqueous Medium, Pd/HAC catalyst | γ-Butyrolactone | 77% | researchgate.net |

| Bio-based isobutylamine and chloropropanol | Nucleophilic addition | Aqueous NaOH | Amino-alcohol intermediate | 85% | nih.gov |

| Aromatic aldehydes, malononitrile, acetone | Three-component reaction | Solvent-free, NaOMe, grindstone | 3-Amino-2,4-dicarbonitrile-5-methylbiphenyls | Excellent | researchgate.net |

Microwave-Assisted and Ultrasonication Methods

The use of alternative energy sources like microwave irradiation and ultrasonication has revolutionized organic synthesis by offering enhanced reaction rates, higher yields, and often, milder reaction conditions compared to conventional heating methods. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to generate heat through dielectric loss when subjected to a microwave field. rsc.org This rapid, localized heating can dramatically reduce reaction times from hours to minutes and improve yields. researchgate.net The synthesis of N-heterocycles, a class of compounds that includes the oxolanone core, has been particularly successful under microwave irradiation. rsc.org For instance, a one-pot, three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation offers advantages like short reaction times and chromatography-free product isolation. sunway.edu.mynih.gov Similarly, a sustainable, one-pot microwave-assisted synthesis of hydantoins from amino acids has been developed in water, achieving yields up to 89%. beilstein-journals.org These examples underscore the potential of MAOS for the efficient and green synthesis of this compound and its analogs.

Ultrasonication Methods: Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields. nih.gov Ultrasound-assisted synthesis has been successfully employed for a variety of heterocyclic compounds. A one-pot, three-component synthesis of isoxazolines bearing sulfonamides was achieved in an aqueous medium under ultrasonic irradiation, noted for its ease and environmentally friendly protocol. nih.gov The use of ultrasound has been shown to be a powerful technique for accelerating organic reactions, often leading to higher yields in shorter times with minimal side reactions. researchgate.net This method has been applied to the synthesis of various materials, including the efficient production of graphene oxide and perovskite nanocrystals, demonstrating its versatility. mdpi.combeilstein-journals.org

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Dihydroquinolines | Conventional (Silent) | 4 h | 80% | nih.gov |

| Ultrasound (Water) | 1 h | 96% | ||

| Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one | Conventional (Reflux) | 12 h | Trace | nih.gov |

| Microwave (150 W) | 30 min | 78% | ||

| Synthesis of Allyl-sulfonamides | Conventional (Stirring) | 6-10 h | Not specified | nih.gov |

| Ultrasound | 15-20 min | Good to Excellent |

Chemoenzymatic and Enzymatic Synthesis Approaches

Biocatalysis offers unparalleled selectivity (chemo-, regio-, and enantio-selectivity) in organic synthesis. nih.govnih.gov Chemoenzymatic approaches, which combine the advantages of chemical and enzymatic steps, provide powerful strategies for the synthesis of complex chiral molecules like this compound. mdpi.comnih.gov

Biocatalytic Transformations for Oxolanone Scaffolds

Enzymes, particularly lipases, are widely used for the synthesis of optically active lactones. mdpi.comtandfonline.com Lipases can catalyze the kinetic resolution of racemic mixtures, allowing for the separation of enantiomers with high purity. mdpi.comtandfonline.com For instance, lipase (B570770) B from Candida antarctica (CALB), often immobilized as Novozym 435, is highly effective in the resolution of racemic alcohols that are precursors to γ-lactones. mdpi.comtandfonline.com This enzyme can also catalyze the resolution of racemic lactones directly through transesterification. mdpi.com

Another powerful biocatalytic transformation is the Baeyer-Villiger oxidation. A chemoenzymatic route to (S)-γ-hydroxymethyl-γ-butyrolactone from the renewable bio-based compound levoglucosenone (B1675106) employs a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.com This enzymatic approach provides a safer and more sustainable alternative to traditional methods that use hazardous chemical oxidants like meta-chloroperbenzoic acid (m-CPBA). mdpi.com Furthermore, enzymatic cascades can be designed to produce valuable building blocks from simple starting materials. A two-enzyme cascade involving an L-α-amino acid deaminase and an aldolase (B8822740) can transform readily available amino acids into 2-substituted 3-hydroxycarboxylic acids, which are precursors for various chiral molecules. nih.gov

| Enzyme | Substrate | Transformation | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Lipase B from Candida antarctica (CALB) | Racemic trans-β-aryl-δ-hydroxy-γ-lactones | Kinetic resolution (transesterification) | Enantiomerically enriched hydroxylactones and propionates | 84–98% | mdpi.com |

| Novozym 435 (immobilized CALB) | Racemic γ-hydroxy esters | Kinetic resolution (acetylation) | (S)-γ-Lactones | >99% | tandfonline.com |

| Novozym 435 (immobilized CALB) | Levoglucosenone (LGO) | Baeyer-Villiger oxidation | (S)-γ-Hydroxymethyl-γ-butyrolactone intermediate | Not specified | mdpi.com |

| YfaU and KPHMT (Aldolases) | 2-Oxoacids (from L-α-amino acids) | Aldol addition | Enantiocomplementary 3-substituted 4-hydroxy-2-oxoacids | 91–98% | nih.gov |

Enzyme-Mediated Ring-Opening and Cyclization Strategies

Lipases are remarkably versatile catalysts, capable of mediating both the formation (cyclization) and cleavage (ring-opening) of the ester bond in lactones. nih.gov The accepted mechanism for these reactions proceeds through the formation of an acyl-enzyme intermediate at the serine residue in the enzyme's active site. nih.gov

The direction of the reaction—either toward ring-opening polymerization (ROP) or intramolecular cyclization (lactonization)—can be controlled by manipulating reaction conditions such as concentration, temperature, and solvent. nih.gov While ROP is favored under certain conditions to produce polyesters, intramolecular cyclization can be promoted to form monomeric lactones. nih.gov For example, organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones can, under certain conditions, lead to a preferential intramolecular cyclization, forming thermodynamically stable five-membered lactones (oxolanone derivatives). nih.gov This demonstrates a pathway where a larger ring can be transformed into the desired oxolanone scaffold.

Enzyme-catalyzed ROP is a key method for producing biodegradable polyesters from lactones. nih.govresearchgate.net Lipases like CALB efficiently catalyze the ROP of various lactones, including substituted ones. acs.org This process can be enantioselective, where the enzyme preferentially polymerizes one enantiomer from a racemic mixture of substituted lactones, resulting in optically active polyesters and leaving the unreacted enantiomer in high enantiomeric purity. acs.org This principle of enantioselective ring-opening is a powerful tool for obtaining chiral lactones.

Chemical Reactivity and Derivatization of 3 Amino 5 Methyloxolan 2 One

Functional Group Transformations and Reaction Mechanisms

The reactivity of 3-Amino-5-methyloxolan-2-one is centered on the distinct chemical properties of its amino and lactone moieties. The amino group typically acts as a nucleophile, while the lactone contains an electrophilic carbonyl carbon susceptible to nucleophilic attack, which can lead to ring-opening.

Aminolysis is a key reaction for lactones, involving the cleavage of the endocyclic ester bond by an amine. This process converts the cyclic ester into a linear hydroxy amide. The reaction is a form of nucleophilic acyl substitution where the attacking amine opens the lactone ring. google.commdpi.com The general mechanism involves the nucleophilic attack of an amine on the carbonyl carbon of the lactone, forming a tetrahedral intermediate. This intermediate then collapses, breaking the C-O bond of the ring and yielding the amide product.

The reactivity of the lactone ring in this compound is influenced by several factors. Studies on similar lactones, such as γ-valerolactone, have shown that reaction parameters including temperature, reaction time, and the molar ratio of reactants are critical in determining the outcome of aminolysis. ui.ac.id The nature of the amine used for aminolysis also plays a significant role; steric hindrance at the reacting amine can be more influential than its basicity. ui.ac.id While catalysts can be used, often the reaction proceeds efficiently with thermal promotion. The reaction of lactones with amino acids has also been shown to be highly dependent on conditions such as pH and temperature. nih.gov

Table 1: Factors Influencing Lactone Ring-Opening by Amines

| Parameter | Effect on Reactivity | Research Context |

|---|---|---|

| Temperature | Higher temperatures generally increase the reaction rate. | Ring-opening of γ-valerolactone. ui.ac.id |

| Reactant Molar Ratio | An excess of the amine can drive the reaction to completion. | Optimization studies on γ-valerolactone. ui.ac.id |

| Amine Structure | Steric hindrance on the attacking amine can reduce reactivity. | Comparison of various amines with γ-valerolactone. ui.ac.id |

| pH | Affects the protonation state of the amine and can catalyze the reaction. | Reactions of β-propiolactone with amino acids. nih.gov |

The bifunctional nature of this compound allows it to participate in a variety of nucleophilic and electrophilic reactions.

Amino Moiety (Nucleophilic): The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It readily reacts with a wide range of electrophiles. Common reactions include:

Acylation: Reaction with acid chlorides or anhydrides (e.g., pentafluoropropionic anhydride) to form amides. This is a common derivatization strategy for analysis. mdpi.comresearchgate.net

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reaction with Isocyanates: Forms urea (B33335) derivatives, a reaction used to create diastereomers for chiral separations. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones to form imines. nih.gov

Lactone Moiety (Electrophilic): The carbonyl carbon of the lactone is electrophilic and is the primary site for nucleophilic attack.

Attack by Nucleophiles: Strong nucleophiles, such as amines, hydroxides, or organometallic reagents, can attack the carbonyl carbon, leading to ring-opening. google.commdpi.com The process is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon even more electrophilic. masterorganicchemistry.com

Reduction: The carbonyl group can be reduced by hydride reagents like lithium aluminum hydride, which would typically open the ring to form an amino diol.

Ring-Opening and Rearrangement Reactions

Ring-opening is one of the most significant reactions for this compound, providing a pathway to linear, functionalized molecules. This is typically achieved through hydrolysis (using water or base) to yield a γ-hydroxy amino acid, or through aminolysis to produce a γ-hydroxy amide. ui.ac.idresearchgate.net The efficiency and outcome of the ring-opening reaction can be controlled by selecting appropriate nucleophiles and reaction conditions. ui.ac.id For example, enzymatic ring-opening of epoxides with amines is a method to produce β-amino alcohols, demonstrating the utility of ring-opening strategies in synthesis. mdpi.com

While specific rearrangement reactions for this compound are not extensively documented, related structures can undergo various molecular rearrangements. For instance, the Baeyer-Villiger oxidation is a classic rearrangement that converts a cyclic ketone into a lactone. wiley-vch.de Other rearrangements like the Curtius or Beckmann rearrangements are fundamental in organic synthesis for converting carboxylic acids or oximes into amines or amides, respectively, and could be employed in synthetic routes involving derivatives of this compound. masterorganicchemistry.comwiley-vch.de Unexpected rearrangement processes have been observed in studies of related molecules, indicating the potential for complex structural transformations under certain reaction conditions. nih.gov

Formation of Complex Derivatives and Analogs

The functional groups of this compound serve as handles for the construction of more complex molecules and analogs. Diversity-oriented synthesis (DOS) is a strategy where a simple core structure is elaborated into a library of structurally diverse compounds. mdpi.com Using this approach, the amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions, while the lactone can be opened to provide a linear backbone for further modification.

The synthesis of natural product analogs often relies on versatile building blocks. For example, amino acetophenones are used to create analogs of flavones, coumarins, and chalcones. mdpi.com Similarly, this compound can serve as a chiral building block for complex targets. Its structural relative, 3-amino-4,5-dimethylfuran-2(5H)-one, is a known precursor to the flavor compound sotolone, highlighting the role of such aminolactones in the synthesis of important molecules. researchgate.netnih.gov The synthesis of complex heterocyclic systems, such as 1,3,4-oxadiazole-2-thiol (B52307) derivatives from 2-aminothiazoles, illustrates how the amino group can be a key component in cyclization reactions to build new ring systems. nih.gov

Derivatization for Enhanced Research Utility

Chemical derivatization is frequently employed to modify a molecule's properties for specific applications, such as improving its analytical detection or assessing its biological activity. The amino group in this compound is the primary target for such modifications.

Derivatization is crucial for the analysis of amino-containing compounds by gas chromatography-mass spectrometry (GC-MS), as it increases their volatility and thermal stability. mdpi.com A common approach is a two-step procedure involving esterification of any carboxyl groups followed by acylation of the amino group. mdpi.comresearchgate.net For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization reagents are designed to enhance ionization efficiency and provide characteristic fragmentation patterns for sensitive and selective detection. researchgate.netnih.gov Chiral derivatizing agents, such as (+)-(R)-α-methylbenzyl isocyanate, can be used to convert an enantiomeric mixture into diastereomers, which can then be separated and quantified using non-chiral HPLC methods. researchgate.net

Modifying the amino and carbonyl groups allows for fine-tuning the properties of this compound and its derivatives.

Strategies for Modifying the Amino Function:

Acylation: The amino group can be readily acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) in a suitable solvent. This is a standard method to prepare derivatives for GC-MS analysis. mdpi.comresearchgate.net

Urea Formation: Reaction with isocyanates provides a robust method to form urea derivatives. This is particularly useful in chiral analysis. researchgate.net

Reductive Amination: While the molecule already contains an amino group, this reaction is a key strategy for synthesizing analogs by reacting a ketone with an amine. nih.gov

Schiff Base/Imine Formation: Condensation with various aldehydes can introduce a wide range of substituents, leading to diverse Schiff base derivatives. nih.gov

Strategies for Modifying the Carbonyl Function (Lactone):

Aminolysis: This ring-opening reaction with primary or secondary amines is a direct way to convert the lactone into a variety of hydroxy amides. google.commdpi.comui.ac.id

Hydrolysis: Base- or acid-catalyzed hydrolysis opens the lactone ring to form the corresponding γ-hydroxy amino acid. This exposes a new carboxylic acid functional group for further transformations. researchgate.net

Reduction: The use of strong reducing agents like LiAlH₄ would reduce the carbonyl group and open the ring, yielding a 1,4-amino-diol derivative.

Table 2: Common Derivatization Strategies and Their Applications

| Functional Group | Reagent Class | Product | Application |

|---|---|---|---|

| Amino | Anhydrides (e.g., PFPA) | Amide | GC-MS Analysis mdpi.com |

| Amino | Isocyanates | Urea | Chiral HPLC Separation researchgate.net |

| Amino | Activated Esters | Amide | LC-MS/MS Analysis researchgate.netnih.gov |

| Amino | Aldehydes | Schiff Base (Imine) | Synthesis of Analogs nih.gov |

| Lactone (Carbonyl) | Amines | Hydroxy Amide | Ring-Opening/Synthesis ui.ac.id |

| Lactone (Carbonyl) | Water/Base | Hydroxy Acid | Ring-Opening/Synthesis researchgate.net |

Chiral Derivatization Reagents in Stereochemical Analysis

The determination of the enantiomeric purity and absolute configuration of chiral molecules like this compound is a critical aspect of its chemical analysis, particularly in contexts where stereochemistry influences biological activity or synthetic pathways. One of the most effective strategies for this purpose is the use of chiral derivatization reagents (CDRs). This indirect method involves the reaction of the enantiomeric mixture of the analyte with a single, pure enantiomer of a CDR. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties, allowing for their separation and quantification using standard chromatographic or spectroscopic techniques. wikipedia.org

The primary amino group in this compound is the principal site for reaction with most common chiral derivatization reagents. The selection of a suitable CDR depends on several factors, including the reactivity of the amino group, the stability of the resulting diastereomeric derivatives, and the analytical technique to be employed for their separation and detection.

Common Chiral Derivatization Reagents for Primary Amines:

Several classes of chiral derivatization reagents are widely used for the analysis of primary amines and amino acids, and are applicable to this compound.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This is one of the most successful and widely used CDRs for amino compounds. nih.gov Marfey's reagent reacts with the primary amino group of this compound under mild basic conditions to form stable diastereomeric adducts. nih.govpeptide.com These derivatives contain a strong chromophore (dinitrophenyl group), which facilitates their detection by UV-Vis spectroscopy, typically in high-performance liquid chromatography (HPLC). acs.org The resulting diastereomers can be separated on a conventional achiral stationary phase, such as a C18 column. peptide.com The elution order of the diastereomers is often consistent, which can aid in the assignment of the absolute configuration of the original amine. nih.gov Numerous variants of Marfey's reagent, incorporating different amino acid amides, have been developed to optimize the resolution for specific analytes. nih.gov

Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA): Mosher's acid, typically used as its acid chloride, is another powerful reagent for determining the absolute configuration of chiral amines and alcohols. acs.orgspringernature.com It reacts with the amino group of this compound to form stable diastereomeric amides. The analysis of these Mosher amides is primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR. researchgate.netnih.gov The trifluoromethyl group provides a sensitive probe for ¹⁹F NMR. By preparing derivatives from both (R)- and (S)-MTPA chlorides, a comparative analysis of the chemical shifts of protons or fluorine atoms adjacent to the newly formed stereocenter can be performed. acs.orgnih.gov Based on an established conformational model of the MTPA amides, the differences in chemical shifts (Δδ) can be correlated to the absolute configuration of the original amine. acs.org

Other Reagents: A variety of other reagents can also be employed.

(+)- or (-)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): This reagent reacts with primary amines to form fluorescent diastereomeric carbamates, allowing for highly sensitive detection in HPLC. nih.gov

o-Phthalaldehyde (OPA) with Chiral Thiols: In the presence of a chiral thiol like N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC), OPA reacts with primary amines to form fluorescent, diastereomeric isoindolone derivatives. nih.govnih.gov This method is rapid and sensitive, suitable for HPLC analysis.

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent reacts with the amino group to form diastereomeric thiourea (B124793) derivatives, which can be separated by HPLC. nih.gov

The general principle involves reacting the racemic this compound with a pure enantiomer of the CDR, followed by analysis. The relative peak areas in the chromatogram (e.g., HPLC) or signal intensities in the spectrum (e.g., NMR) of the resulting diastereomers correspond directly to the enantiomeric ratio of the original sample.

Interactive Data Table of Chiral Derivatization Reagents for this compound

The following table summarizes the key characteristics and analytical methods for common chiral derivatization reagents applicable to the stereochemical analysis of this compound.

| Chiral Derivatization Reagent (CDR) | Abbreviation | Reactive Functional Group on Analyte | Resulting Derivative | Primary Analytical Technique | Key Advantages |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Primary Amine | Dinitrophenyl (DNP)-amino acid amide | HPLC-UV | High reliability, strong chromophore for UV detection, predictable elution order for configuration assignment. nih.govpeptide.com |

| α-Methoxy-α-trifluoromethylphenylacetic acid chloride | MTPA-Cl (Mosher's Acid Chloride) | Primary Amine | MTPA-amide | ¹H NMR, ¹⁹F NMR | Widely used for absolute configuration determination via NMR analysis of chemical shift differences (Δδ). acs.orgnih.gov |

| 1-(9-Fluorenyl)ethyl chloroformate | FLEC | Primary Amine | Fluorenyl-carbamate | HPLC-Fluorescence | Forms highly fluorescent derivatives, enabling trace-level analysis. nih.gov |

| o-Phthalaldehyde / Chiral Thiol (e.g., IBLC) | OPA / IBLC | Primary Amine | Diastereomeric isoindolone | HPLC-Fluorescence | Fast reaction kinetics, high sensitivity due to fluorescence. nih.govnih.gov |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary Amine | Thiourea | HPLC-UV | Effective for separation of amino compounds. nih.gov |

Stereochemical Considerations and Conformational Analysis

Chirality and Stereoisomerism in 3-Amino-5-methyloxolan-2-one

This compound possesses two chiral centers at the C3 and C5 positions of the oxolane ring. The presence of these two stereocenters gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers: (3R,5R) and (3S,5S), and (3R,5S) and (3S,5R). The relationship between these pairs is diastereomeric.

The spatial arrangement of the amino and methyl substituents relative to the lactone ring defines the specific stereoisomer. This three-dimensional orientation is fundamental to the molecule's identity and its interaction with other chiral molecules, such as biological receptors and enzymes. The distinct stereoisomers can exhibit significantly different physical, chemical, and biological properties.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C3 | Configuration at C5 | Enantiomeric Pair | Diastereomeric Relationship |

|---|---|---|---|---|

| 1 | R | R | A | Diastereomer of B and B' |

| 2 | S | S | A' | Diastereomer of B and B' |

| 3 | R | S | B | Diastereomer of A and A' |

| 4 | S | R | B' | Diastereomer of A and A' |

Absolute Configuration Determination Methodologies

Determining the absolute configuration of the chiral centers in this compound is essential for understanding its structure-activity relationships. Several analytical techniques are employed for this purpose:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be elucidated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral derivatizing agents or chiral solvating agents, can be used to differentiate between enantiomers and determine their absolute configurations. Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which can help to establish the relative stereochemistry of the substituents on the lactone ring.

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are unique to a specific enantiomer and can be compared with theoretical calculations or spectra of known compounds to assign the absolute configuration.

Stereoselective Synthesis: The synthesis of this compound from starting materials of known stereochemistry can be a powerful tool for establishing the absolute configuration of the final product, provided the reaction pathway proceeds with known stereochemical outcomes (e.g., inversion or retention of configuration).

Conformational Dynamics and Energy Landscapes

The five-membered oxolan-2-one ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most common conformations are the "envelope" (E) and "twist" (T) forms. In the envelope conformation, one atom is out of the plane of the other four, while in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The presence of substituents at the C3 and C5 positions significantly influences the conformational preferences of the ring. The substituents can adopt either pseudo-axial or pseudo-equatorial orientations. The relative energies of these conformers are determined by a combination of steric and electronic factors, including torsional strain, angle strain, and non-bonded interactions (e.g., 1,3-diaxial interactions).

Computational modeling, such as Density Functional Theory (DFT) and molecular mechanics calculations, are valuable tools for mapping the potential energy surface of the different stereoisomers of this compound. These calculations can predict the most stable conformations and the energy barriers to interconversion between them. This information is crucial for understanding how the molecule will behave in different environments and how it will present itself for interaction with other molecules.

Influence of Stereochemistry on Reactivity and Biological Interactions

The stereochemistry of this compound has a profound impact on its chemical reactivity and biological activity. The spatial orientation of the amino and methyl groups can affect the accessibility of the reactive sites in the molecule, such as the carbonyl group of the lactone. For instance, the rate of nucleophilic attack at the carbonyl carbon can be influenced by the steric hindrance imposed by the substituents in a particular stereoisomer.

In a biological context, the precise three-dimensional shape of each stereoisomer is critical for its interaction with chiral biological macromolecules like enzymes and receptors. Biological systems are inherently chiral and often exhibit a high degree of stereoselectivity. This means that one stereoisomer of a compound may bind to a receptor with high affinity and elicit a strong biological response, while its enantiomer may have a much lower affinity or even interact with a different receptor, leading to a different or no effect. nih.govnih.gov

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of compounds like 3-Amino-5-methyloxolan-2-one. researchgate.netbiust.ac.bw By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular attributes.

Molecular Geometry: DFT calculations would be employed to determine the most stable three-dimensional conformation of this compound. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. For this molecule, key structural features of interest would be the planarity of the lactone ring, the orientation of the amino and methyl substituents, and the potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen.

Electronic Properties: The electronic characteristics of a molecule are fundamental to its reactivity and interactions. Quantum chemical methods can provide quantitative measures of these properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amino group's hydrogen atoms, indicating sites for potential intermolecular interactions.

Atomic Charges: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information is valuable for understanding the molecule's polarity and its interactions with other polar molecules.

A hypothetical table of calculated electronic properties for this compound, based on DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory), is presented below.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.8 D | Molecular polarity |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. nih.gov These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a compound's activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their binding affinity. Given the presence of the amino and lactone functionalities, potential protein targets for this compound could include enzymes such as proteases or kinases, where the ligand could form hydrogen bonds and other non-covalent interactions with key amino acid residues. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. By simulating the movements of atoms and molecules, MD provides a more realistic picture of the binding interactions in a physiological environment. Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Below is a hypothetical table summarizing the results of a molecular docking study of this compound against a putative protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -7.2 | Asp145, Lys72 | Hydrogen Bond |

| Leu25, Val33 | Hydrophobic Interaction | ||

| Hypothetical Protease B | -6.8 | Ser195, Gly193 | Hydrogen Bond |

| Trp215 | π-π Stacking |

Structure-Activity Relationship (SAR) Studies via Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are often employed to develop mathematical relationships between a set of molecular descriptors and the observed activity.

For this compound, a hypothetical SAR study would involve designing and computationally evaluating a series of analogs with modifications at key positions:

The Amino Group (C3): The basicity and hydrogen-bonding capacity of this group are likely crucial for activity. Analogs could include acylated amines, secondary or tertiary amines, or other functional groups to probe the importance of this position.

The Methyl Group (C5): The size and lipophilicity of this substituent could affect binding affinity and selectivity. Analogs with different alkyl groups (e.g., ethyl, propyl) or no substituent at this position would be informative.

The Lactone Ring: The integrity of the γ-butyrolactone scaffold is likely essential. Opening the ring or altering its size would probably lead to a significant loss of activity.

A QSAR model would use calculated molecular descriptors (e.g., topological, electronic, and steric parameters) for these analogs to predict their biological activity. This approach can prioritize the synthesis of the most promising compounds, saving time and resources. researchgate.net

The following table presents a hypothetical SAR for this compound, indicating the likely impact of structural modifications on a putative biological activity.

| Modification Position | Structural Change | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| C3-Amino | Acetylation | Decrease | Loss of hydrogen bond donor capability |

| C3-Amino | Replacement with Hydroxyl | Significant Change/Decrease | Altered electronic and hydrogen bonding properties |

| C5-Methyl | Replacement with Ethyl | Potential Increase/Decrease | Steric and lipophilic effects on binding pocket fit |

| C5-Methyl | Removal of Substituent | Decrease | Loss of favorable hydrophobic interactions |

| Lactone Ring | Ring Opening | Abolishment | Loss of rigid scaffold required for binding |

Thermodynamic Modeling of Phase Behavior and Interactions

Thermodynamic modeling is essential for understanding the phase behavior of a compound and its mixtures, which is critical for its purification, formulation, and industrial application. For lactones like this compound, approaches such as the Statistical Associating Fluid Theory (SAFT) can be used to predict thermodynamic properties. researchgate.net

The SAFT-γ Mie group-contribution method, for instance, has been successfully applied to model the phase behavior of related compounds like 5-methyloxolan-2-one (γ-valerolactone). researchgate.net This approach breaks down the molecule into functional groups (e.g., cCH2, cCOO, CH3, and in this case, a new amino group) and uses pre-determined parameters for these groups to predict the properties of the whole molecule and its mixtures.

This type of modeling can predict various thermodynamic properties, including:

Vapor pressure and density: Essential for process design and safety assessments.

Vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE): Crucial for designing separation and purification processes like distillation and extraction.

Excess properties: Such as excess enthalpy and volume, which provide insights into the nature and strength of intermolecular interactions in mixtures.

The presence of the amino group in this compound would introduce strong hydrogen-bonding capabilities, significantly influencing its phase behavior and interactions with other components, especially polar and protic solvents.

A hypothetical table of thermodynamic parameters for this compound, for use in a SAFT-type model, is presented below, with values estimated based on related lactones.

| Parameter | Hypothetical Value | Physical Significance |

|---|---|---|

| Segment Diameter (σ) | 3.8 Å | Molecular Size |

| Dispersion Energy (ε/kB) | 250 K | Strength of van der Waals forces |

| Association Energy (εHB/kB) | 2000 K | Strength of hydrogen bonding |

| Association Volume (κHB) | 0.001 | Geometry of hydrogen bonding sites |

Biological and Biomedical Research Applications: Mechanistic Insights and *in Vitro* / Animal Model Studies

Scaffold Significance in Medicinal Chemistry Research

The oxolan-2-one (or γ-butyrolactone) ring system is a core structural motif present in numerous natural products and synthetic molecules with a wide array of biological activities. This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. The introduction of an amino group at the 3-position and a methyl group at the 5-position, as in 3-Amino-5-methyloxolan-2-one, creates specific stereochemical and electronic properties that can modulate its interaction with biological macromolecules.

In drug discovery, the use of such scaffolds allows for the systematic modification of peripheral chemical groups to optimize pharmacokinetic and pharmacodynamic properties. The exploration of derivatives of the γ-butyrolactone core has led to the development of compounds with diverse therapeutic potential, including anticancer, antimicrobial, and neurological applications. The specific stereochemistry of the methyl and amino groups on the oxolan-2-one ring is a critical determinant of biological activity, influencing how the molecule fits into the binding pockets of proteins.

Mechanistic Studies of Bioactivity

While mechanistic studies specifically targeting this compound are not extensively documented in publicly available literature, research on analogous compounds provides insights into potential mechanisms of action.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While direct evidence for this compound inducing apoptosis is limited, other compounds featuring an amino group on a heterocyclic scaffold have been shown to trigger this process. For instance, certain aminoflavones and aminophenoxazine-3-one derivatives have been reported to induce apoptosis in cancer cell lines through pathways involving the generation of reactive oxygen species (ROS) and the activation of signaling cascades like the c-jun N-terminal kinase (JNK) pathway. nih.gov These pathways often converge on the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are the executioner enzymes of apoptosis.

The structural features of this compound suggest its potential to interact with various enzymes and receptors. The lactone ring is a common feature in molecules that act as enzyme inhibitors. For example, some lactone-containing compounds have been investigated as inhibitors of proteases and kinases, which are crucial targets in cancer and inflammatory diseases. The amino group can act as a key interaction point, forming hydrogen bonds or ionic interactions within the active site of an enzyme or the binding pocket of a receptor.

A significant area of investigation for compounds structurally related to this compound is their interaction with neurotransmitter transporters, particularly GABA transporters (GATs). A study focused on novel functionalized amino acids as inhibitors of GABA transporters utilized a precursor, 3-bromo-5-methyldihydrofuran-2(3H)-one, for the synthesis of a library of compounds. acs.org This research highlights the interest in the 5-methyloxolan-2-one scaffold for targeting the GABAergic system.

The study designed and synthesized new functionalized amino acids to assess their inhibitory activity on the four mouse GAT subtypes (mGAT1–4). acs.org The rationale was that inhibiting GABA uptake could potentiate inhibitory neurotransmission, a therapeutic strategy for conditions like neuropathic pain. While the study does not provide specific data for this compound itself, it underscores the potential of this scaffold to interact with GATs. The research involved computational docking and molecular dynamics to understand the interactions between the novel compounds and the GABA transporters. acs.org Furthermore, the most potent compounds were tested in rodent models of neuropathic pain, where they demonstrated antiallodynic and antihyperalgesic activities. acs.org

Table 1: Research Findings on a Structurally Related Scaffold in Neurotransmitter Transporter Interaction

| Research Area | Key Findings | Implication for this compound |

| Target | Mouse GABA Transporters (mGAT1-4) | The 5-methyloxolan-2-one core is a viable scaffold for designing GAT inhibitors. |

| Methodology | Synthesis of functionalized amino acids, in vitro [3H]GABA uptake assays, computational modeling, in vivo rodent models of neuropathic pain. acs.org | Suggests a potential neurological application and a mechanism involving neurotransmitter transport modulation. |

| Outcome | Identification of potent GAT inhibitors with analgesic activity in animal models. acs.org | Provides a strong rationale for investigating the GAT inhibitory potential of this compound. |

In Vitro Antimicrobial and Antifungal Investigations

Anticancer Activity in Cell Lines

The evaluation of novel chemical entities for their anticancer properties is a cornerstone of oncological research. Although specific data on the anticancer activity of this compound is sparse in the reviewed literature, the γ-butyrolactone scaffold is present in several natural products with known cytotoxic effects against cancer cells. For instance, studies on 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives, which contain a different core but share the feature of an amino-substituted heterocyclic system, have shown high potency against various cancer cell lines, including those of the central nervous system, colon, melanoma, and leukemia. nih.gov

Table 2: Anticancer Activity of Structurally Related Compound Classes

| Compound Class | Cancer Cell Lines Tested | General Findings |

| 3-Arylamino-nor-beta-lapachone derivatives | SF295 (CNS), HCT8 (colon), MDA-MB435 (melanoma), HL60 (leukemia) | High potency with IC50 values below 2 µM. nih.gov |

| Aminoflavone derivatives | Murine L1210 leukemia cells, human breast cancer cell lines (MCF-7) | Antiproliferative activity, with potency influenced by the position and nature of substituents. mdpi.com |

| 2-Aminophenoxazine-3-one | Human glioblastoma cell line LN229 | Induction of apoptosis. nih.gov |

These findings suggest that the 3-amino-oxolan-2-one scaffold is a promising candidate for future anticancer drug development, warranting further investigation into its cytotoxicity and mechanism of action in various cancer cell lines.

Preclinical Animal Model Studies (excluding human trials)

No specific preclinical animal model studies for this compound were identified in the search of available literature.

Role as Precursor for Biologically Active Molecules

No specific examples or studies detailing the use of this compound as a direct precursor for the synthesis of other named biologically active molecules were found in the available literature.

Applications in Organic Synthesis and Advanced Materials Research

3-Amino-5-methyloxolan-2-one as a Chiral Building Block

Chiral building blocks are essential in modern organic synthesis, particularly for the creation of enantiomerically pure pharmaceuticals and other biologically active molecules. The stereocenters present in this compound would theoretically make it a valuable precursor for asymmetric synthesis.

Synthesis of Natural Products and their Analogs

The incorporation of the this compound scaffold could potentially be a key step in the total synthesis of various natural products. Its functional groups—an amine and a lactone—offer versatile handles for a range of chemical transformations. The inherent chirality at the 3 and 5 positions could be transferred to the target molecule, controlling its stereochemistry. Without published research, it is not possible to provide specific examples or data tables of natural products synthesized using this building block.

Construction of Complex Heterocyclic Systems

The amino and lactone functionalities within this compound make it a plausible starting material for the synthesis of complex heterocyclic systems. The amine group can act as a nucleophile, while the lactone can undergo ring-opening reactions followed by cyclization to form a variety of nitrogen- and oxygen-containing heterocyclic rings. However, no specific examples of such syntheses have been documented in the available literature.

Potential in Polymer and Materials Science (e.g., Lactone Polymerization)

Lactones are well-known monomers for ring-opening polymerization (ROP), a process that yields biodegradable polyesters. The presence of an amino group on the lactone ring of this compound could introduce functionality into the resulting polymer backbone. This could lead to materials with tailored properties, such as altered hydrophilicity, sites for further chemical modification, or specific biological interactions.

The polymerization of this compound would likely require specific catalysts and conditions to control the molecular weight and dispersity of the resulting polymer. The properties of such a polymer, including its thermal and mechanical characteristics, would be of significant interest. Unfortunately, there is no available research detailing the ROP of this specific monomer or the characterization of its corresponding polymer.

Advanced Analytical Characterization in Research Contexts

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation of 3-Amino-5-methyloxolan-2-one from intricate matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and the nature of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. uah.edu Due to the low volatility of this compound, which contains a polar amino group and a lactone ring, direct GC-MS analysis is challenging. Therefore, derivatization is a necessary prerequisite to increase its volatility and thermal stability. This process involves converting the primary amine into a less polar, more volatile functional group.

Common derivatization strategies include silylation, using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation with reagents such as pentafluoropropionic anhydride (B1165640). These reactions yield derivatives that are amenable to separation on standard GC columns. The coupling of a gas chromatograph with a mass spectrometer allows for both high-resolution separation and definitive identification based on the mass spectrum of the eluted derivative. springernature.comresearchgate.net The mass spectrometer fragments the derivatized molecule in a reproducible manner, creating a unique fragmentation pattern or "mass spectrum" that serves as a chemical fingerprint for identification. springernature.comresearchgate.net

In a research context, a typical GC-MS method would be developed to optimize the separation of the derivatized analyte from other sample components. Method development often focuses on parameters like the temperature program, carrier gas flow rate, and the type of capillary column used. nih.gov

Table 1: Hypothetical GC-MS Parameters and Findings for Derivatized this compound

| Parameter | Value/Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Oven Program | Initial 70°C (hold 2 min), ramp to 280°C at 15°C/min |

| Carrier Gas | Helium at 1.2 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | ~12.5 minutes |

| Key Mass Fragments (m/z) | Characteristic ions corresponding to the loss of methyl and trimethylsilyl groups. |

For the analysis of this compound in complex biological matrices such as plasma, urine, or tissue extracts, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. semanticscholar.org This technique does not require the analyte to be volatile and is highly sensitive and selective. The compound can often be analyzed directly, although derivatization may be employed to enhance ionization efficiency and chromatographic retention. mdpi.com

A common approach involves derivatizing the amino group with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which adds a tag that improves performance in reversed-phase chromatography and enhances the response in the mass spectrometer. nih.gov Reversed-phase chromatography, using a C18 column, separates compounds based on their hydrophobicity.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this setup, the first mass spectrometer selects the molecular ion of the derivatized analyte (precursor ion). This ion is then fragmented in a collision cell, and the second mass spectrometer analyzes the resulting fragment ions (product ions). This process, known as Selected Reaction Monitoring (SRM), is exceptionally selective and allows for accurate quantification even at very low concentrations.

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of AQC-Derivatized this compound

| Parameter | Value/Description |

|---|---|

| LC Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 60% B over 8 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]+ of the AQC-derivatized compound |

| Product Ion (m/z) | Specific fragment ion resulting from the loss of the AQC tag |

| Collision Energy | Optimized for maximum product ion intensity (e.g., 15-25 eV) |

Spectroscopic Methods for Structural Elucidation Beyond Basic Identification

While mass spectrometry provides information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of a molecule in solution. mmu.ac.uk For this compound, advanced 2D NMR experiments are crucial for unambiguously assigning the structure and confirming the connectivity of all atoms.

Standard 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons. However, 2D NMR techniques are necessary to piece the molecular puzzle together. mdpi.com

Correlation SpectroscopY (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. This would be used to trace the proton network from the methyl group at the C5 position to the protons at C4 and C3.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com This is particularly valuable for identifying the connections between different parts of the molecule, such as confirming the position of the amino group at C3 by observing a correlation from the C3 proton to the carbonyl carbon (C2), and establishing the location of the methyl group at C5. up.ac.za

These advanced spectroscopic methods, often used in combination, provide irrefutable evidence of the compound's structure, which is essential in synthetic chemistry to confirm that the target molecule has been successfully created. mmu.ac.ukresearchgate.net

Table 3: Expected 2D NMR Correlations for Structural Elucidation of this compound

| Experiment | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H5 ↔ H4 protons; H4 protons ↔ H3 | Confirms the spin system and connectivity of the oxolane ring protons. |

| HSQC | H3 ↔ C3; H4 ↔ C4; H5 ↔ C5; CH₃ ↔ C(CH₃) | Assigns each proton signal to its directly attached carbon. |

| HMBC | H3 ↔ C2 (carbonyl); H4 protons ↔ C2, C5; CH₃ protons ↔ C5, C4 | Establishes the overall carbon skeleton and confirms the positions of the amino and methyl groups relative to the lactone functionality. |

Advanced Sample Preparation and Pretreatment for Research Analysis

The accuracy of any analytical measurement heavily relies on the quality of the sample preparation. creative-proteomics.com The goal of sample pretreatment is to extract this compound from its matrix, remove interfering substances, and concentrate it to a level suitable for analysis. uah.edu

For biological samples like serum or tissue homogenates, the first step is often protein removal. creative-proteomics.com This can be achieved through:

Protein Precipitation: Using agents like cold acetonitrile or trichloroacetic acid to denature and precipitate proteins, which are then removed by centrifugation.

Ultrafiltration: Employing membranes with a specific molecular weight cutoff (e.g., 3 kDa) to separate the small molecule analyte from larger proteins. creative-proteomics.com

Following protein removal, Solid-Phase Extraction (SPE) is a widely used technique for further cleanup and concentration. A mixed-mode cation exchange (MCX) SPE cartridge would be particularly effective for this compound. The sorbent can retain the compound via cation exchange (interacting with the protonated amino group) and reversed-phase mechanisms. Interfering substances can be washed away with appropriate solvents, and the purified analyte is then eluted with a solvent mixture containing a base (like ammonium hydroxide) to neutralize the amino group.

Table 4: Comparison of Advanced Sample Preparation Techniques for this compound from Plasma

| Technique | Principle | Typical Recovery Rate | Advantages | Disadvantages |

|---|---|---|---|---|

| Protein Precipitation (Acetonitrile) | Solvent-induced denaturation of proteins. | >90% | Simple, fast, and inexpensive. | Less clean; may suffer from ion suppression in MS. |

| Ultrafiltration | Size exclusion using a semi-permeable membrane. | 85-95% | Effective removal of macromolecules. creative-proteomics.com | Can be slower; potential for membrane fouling. |

| Solid-Phase Extraction (MCX) | Mixed-mode retention (ion exchange & reversed-phase). | >85% | Provides very clean extracts and allows for concentration. creative-proteomics.com | More complex and time-consuming method development. |

Future Perspectives and Research Challenges

Emerging Synthetic Strategies and Sustainable Approaches

The chemical synthesis of lactones has traditionally relied on methods that raise environmental concerns, such as the use of strong acids, solvents, and the generation of racemic mixtures. mdpi.com Consequently, the development of green and sustainable synthetic routes is a primary focus of current research.

Key Emerging Strategies:

Biocatalysis: The use of enzymes and microorganisms for lactone synthesis is a promising sustainable alternative. mdpi.comrsc.org Engineered enzymes, such as Baeyer–Villiger monooxygenases (BVMOs) and 'ene'-reductases, can facilitate highly selective reactions under mild, aqueous conditions, eliminating the need for hazardous reagents and high temperatures. rsc.orgacs.org For instance, a novel NADPH-dependent Baeyer–Villiger monooxygenase, AjBVMO, has been identified for the efficient synthesis of ε-caprolactone. acs.org This biocatalytic approach not only enhances sustainability but also offers high atom economy, with water often being the only byproduct. acs.org

Redox-Neutral Cascade Reactions: Hydrogen-borrowing, redox-neutral cascade reactions are gaining traction for lactone synthesis due to their high efficiency and sustainability. acs.org These systems can convert simple substrates into complex lactones in a single pot, minimizing waste and purification steps. acs.org

Utilization of Renewable Feedstocks: A major challenge is the reliance on non-abundant and non-sustainable hydroxy fatty acids. mdpi.com Future research will increasingly focus on using renewable feedstocks like carbohydrates, renewable lipids, and even carbon dioxide (CO₂) for lactone production. mdpi.comnih.gov The chemical fixation of CO₂ into value-added chemicals like lactones is a particularly appealing strategy for sustainable development. nih.gov

Novel Catalysts: The development of new catalytic systems, such as those based on carbon nanotubes (CNTs), offers new pathways for lactone synthesis from unconventional substrates like alkanes. acs.org Nitrogen-doped CNTs have shown significant activity and selectivity in converting cyclohexane to ε-caprolactone. acs.org

These sustainable approaches, summarized in the table below, represent the future of lactone synthesis, paving the way for more environmentally friendly production of compounds like 3-Amino-5-methyloxolan-2-one.

| Synthetic Strategy | Description | Advantages | References |

| Biocatalysis | Use of enzymes (e.g., BVMOs, 'ene'-reductases) or whole-cell microorganisms. | High selectivity, mild reaction conditions, aqueous medium, reduced waste. | mdpi.comrsc.orgacs.org |

| Redox-Neutral Cascades | Multi-step reactions in a single pot where the redox state remains balanced. | High atom economy, reduced purification steps, efficient. | acs.org |

| Renewable Feedstocks | Utilization of carbohydrates, lipids, or CO₂ as starting materials. | Reduces reliance on fossil fuels, environmentally friendly, sustainable. | mdpi.comnih.gov |

| Nanocarbon Catalysis | Use of catalysts like nitrogen-doped carbon nanotubes. | Enables novel reaction pathways (e.g., from alkanes), high stability. | acs.org |

Exploration of Novel Biological Targets and Therapeutic Avenues (Preclinical)

Lactones are a class of compounds recognized for their diverse and significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. caringsunshine.comnih.gov While the specific biological profile of this compound is not yet extensively documented, the broader family of lactones, particularly sesquiterpene lactones, provides a strong rationale for preclinical investigation into its therapeutic potential. nih.govnih.govd-nb.info

Potential Therapeutic Areas for Investigation:

Oncology: Many natural lactones exhibit potent anticancer activity. nih.govd-nb.info For example, sesquiterpene lactones have been shown to overcome cancer drug resistance by modulating key signaling pathways like STAT3 and NF-κB. nih.gov Preclinical studies could explore the efficacy of this compound in various cancer cell lines, particularly in models of drug-resistant tumors. Resorcylic acid lactones have also been identified as potential therapeutics for cancer by inducing cuproptosis. acs.org

Inflammatory Disorders: Lactones have been used for centuries in traditional medicine to treat inflammatory conditions. nih.gov Compounds like Parthenolide demonstrate anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov Preclinical models of inflammation, such as arthritis or inflammatory bowel disease, could serve as platforms to evaluate the anti-inflammatory potential of this compound.

Infectious Diseases: The lactone scaffold is a structural component in some antimicrobial agents. rsc.org Research could be directed towards screening this compound against a panel of pathogenic bacteria and fungi to identify any potential antimicrobial activity.

A significant research challenge is the identification of specific molecular targets. Future preclinical studies should aim to elucidate the mechanism of action, potentially uncovering novel biological targets and expanding the therapeutic possibilities for this class of compounds.

Development of Advanced Analytical Platforms for Comprehensive Characterization

The complete structural and chemical characterization of complex molecules like this compound is crucial for understanding its properties and potential applications. The development of advanced analytical platforms is essential for achieving a comprehensive characterization, from initial synthesis to biological activity studies. chromatographyonline.com

Modern analytical strategies involve a suite of sophisticated techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Time-of-Flight (ToF), are indispensable for accurate mass determination and elemental composition analysis. researchgate.net Tandem MS (MS/MS) techniques are crucial for structural elucidation by providing detailed fragmentation patterns. researchgate.net The coupling of liquid chromatography (LC) or gas chromatography (GC) with MS allows for the separation and identification of compounds in complex mixtures. chromatographyonline.com

Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide vital information about the molecule's functional groups and three-dimensional structure. chromatographyonline.commdpi.com

Chromatography: Advanced chromatographic techniques, including ultra-high-pressure liquid chromatography (UHPLC) and multidimensional chromatography, offer superior separation efficiency, which is critical for purity assessment and analysis in complex biological matrices. chromatographyonline.com

These analytical platforms, often used in combination, provide a powerful toolkit for the detailed characterization of lactone-containing compounds. The integration of these technologies into dedicated analytical chemistry platforms facilitates customized analyses, from structural elucidation to metabolomic studies.

| Analytical Platform | Application in Characterization | Key Advantages | References |

| High-Resolution MS (HRMS) | Accurate mass determination, formula confirmation. | High sensitivity and selectivity, differentiates between closely related masses. | researchgate.net |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | Provides detailed structural information. | researchgate.net |

| NMR Spectroscopy | Determination of 3D molecular structure and connectivity. | Unambiguous structure determination. | chromatographyonline.com |

| FTIR Spectroscopy | Identification of functional groups (e.g., lactone ring, amino group). | Provides a molecular fingerprint. | mdpi.com |

| UHPLC | High-efficiency separation for purity analysis and quantification. | Faster analysis times, higher resolution. | chromatographyonline.com |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental research offers a powerful paradigm to accelerate the discovery and development process for compounds like this compound. This integrated approach can provide deeper insights, guide experimental design, and reduce the time and resources required for research.

Applications of Integrated Methodologies: